Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate
Overview
Description
Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate, also known as ECDQ, is a chemical compound with potential applications in scientific research. This compound is a derivative of quinazolinone and is synthesized through a multistep process involving the reaction of 2-chloro-4,6-dioxoquinazoline with ethyl glyoxylate. ECDQ has been shown to have various biochemical and physiological effects, making it a promising tool for studying cellular processes and disease mechanisms.
Mechanism Of Action
The mechanism of action of Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate involves its binding to specific proteins and modulating their activity. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been shown to bind to the ATP-binding site of protein kinases, inhibiting their activity and downstream signaling pathways. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has also been shown to inhibit phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling pathways. The inhibition of these enzymes can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical And Physiological Effects
Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been shown to have various biochemical and physiological effects, making it a promising tool for studying cellular processes and disease mechanisms. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been shown to inhibit the activity of protein kinases, leading to changes in cellular signaling pathways. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has also been shown to inhibit phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling pathways. The inhibition of these enzymes can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis.
Advantages And Limitations For Lab Experiments
Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has several advantages for use in lab experiments. It is a highly pure and stable compound, making it a reliable tool for scientific research. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has also been shown to have a high affinity for specific proteins, allowing for precise modulation of their activity. However, Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has some limitations for use in lab experiments. It is a relatively complex compound to synthesize, requiring multiple steps and specialized equipment. Additionally, Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has not been extensively studied in vivo, limiting its potential applications in animal models.
Future Directions
There are several future directions for the use of Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate in scientific research. One potential application is in the study of cancer, where Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate could be used to inhibit the activity of specific protein kinases involved in tumor growth and metastasis. Another potential application is in the study of neurodegenerative disorders, where Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate could be used to modulate the activity of phosphodiesterases involved in the regulation of cyclic nucleotide signaling pathways. Additionally, further research is needed to determine the potential applications of Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate in animal models and in clinical settings.
Scientific Research Applications
Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been used in various scientific research applications due to its ability to bind to specific proteins and modulate their activity. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been shown to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases, which are involved in cellular signaling pathways. This inhibition can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has also been used as a tool to study the mechanisms of diseases such as cancer and neurodegenerative disorders.
properties
CAS RN |
112733-45-6 |
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Product Name |
Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate |
Molecular Formula |
C12H11ClN2O4 |
Molecular Weight |
282.68 g/mol |
IUPAC Name |
ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate |
InChI |
InChI=1S/C12H11ClN2O4/c1-2-19-10(16)6-15-9-5-7(13)3-4-8(9)11(17)14-12(15)18/h3-5H,2,6H2,1H3,(H,14,17,18) |
InChI Key |
ZISJSCWSNPRDTJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)NC1=O |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)NC1=O |
synonyms |
ETHYL (7-CHLORO-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETATE |
Origin of Product |
United States |
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